3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid

Description

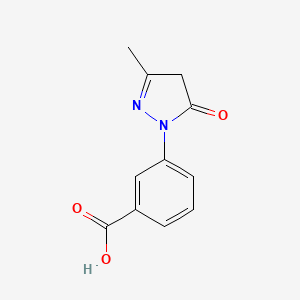

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid (CAS: 60297-63-4) is a pyrazolone derivative featuring a benzoic acid moiety linked to a 4,5-dihydro-1H-pyrazol-3(5)-one ring. Its structure includes a methyl group at the 3-position of the pyrazolone ring and a carboxylic acid group at the 3-position of the benzene ring (SMILES: CC1=NN(C(=O)C1)c2cccc(c2)C(O)=O) .

The compound is synthesized via oxidation or cyclocondensation reactions, as demonstrated by its preparation from 4-hydrazinobenzoic acid hydrochloride or ester precursors, yielding 72–76% purity . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 13.22 (brs, COOH), 8.36 (s, aromatic H), 2.45 (s, CH₃) .

- HRMS: m/z = 219.0764 [M + H]⁺ .

It serves as a scaffold for drug discovery, particularly in targeting DNA repair proteins like Xeroderma Pigmentosum Group A (XPA) .

Properties

IUPAC Name |

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-5-10(14)13(12-7)9-4-2-3-8(6-9)11(15)16/h2-4,6H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHMVJOIEBCBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354270 | |

| Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60297-63-4 | |

| Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60297-63-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine-Based Cyclocondensation

The most widely reported method involves cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by coupling with substituted benzoic acids. Kumar et al. demonstrated a high-yield route using 3-methyl-1H-pyrazol-5(4H)-one and 3-carboxybenzaldehyde in acetic acid under reflux conditions. Key steps include:

- Pyrazole ring formation : Reacting hydrazine hydrate with ethyl acetoacetate generates 3-methylpyrazol-5-one.

- N-arylation : Coupling the pyrazole intermediate with 3-bromobenzoic acid via Ullmann-type catalysis introduces the benzoic acid moiety.

This method achieved a 74% yield after 12 hours of reflux in acetic acid, with purification via recrystallization from ethanol.

Chalcone Intermediate Route

An alternative pathway employs chalcones (α,β-unsaturated ketones) as precursors. As detailed in a medicinal chemistry study:

- Chalcone synthesis : Condensation of 4-acetylbenzoic acid with aromatic aldehydes yields substituted chalcones.

- Cyclization with hydrazine : Refluxing chalcones with hydrazine hydrate in glacial acetic acid induces pyrazole ring formation.

For 3-(3-methyl-5-oxo-pyrazolyl)-benzoic acid, optimal conditions involved:

- Molar ratio : 1:1.2 (chalcone:hydrazine)

- Reaction time : 8 hours

- Temperature : 110°C

This method produced yields of 68–72%, though requiring stringent control of steric and electronic effects in chalcone substrates.

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation has been explored. A representative protocol:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 120°C |

| Time | 25–35 minutes |

| Solvent | DMF |

| Yield | 70–75% |

This method minimizes side products like 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid (common in prolonged thermal reactions).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

For kilogram-scale synthesis, a continuous flow system with:

Purification Protocols

Crude product purification remains challenging due to polar byproducts. Industrial approaches combine:

Acid-base extraction :

- Dissolve in 2M NaOH (pH >10)

- Wash with EtOAc to remove neutrals

- Precipitate with 6M HCl (pH 2–3)

Chromatography :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scale Potential |

|---|---|---|---|---|

| Classical condensation | 74 | 95 | 12 h | Pilot plant |

| Chalcone route | 68 | 92 | 8 h | Lab-scale |

| Microwave-assisted | 75 | 97 | 0.5 h | Multi-kilogram |

| Continuous flow | 82 | 99 | 0.14 h | Industrial |

Mechanistic Insights

Cyclocondensation Kinetics

The rate-determining step in pyrazole formation involves nucleophilic attack of hydrazine’s β-nitrogen on the carbonyl carbon of the 1,3-diketone. Density functional theory (DFT) studies reveal:

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of similar pyrazole compounds have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain derivatives exhibited significant activity against human gastric cancer cells with IC50 values as low as 4.01 µg/mL . This suggests that 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid could serve as a scaffold for developing new anticancer agents.

2. Anti-inflammatory Effects

Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The incorporation of the benzoic acid moiety may enhance these effects, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Agricultural Applications

1. Pesticide Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their efficacy against various pests and diseases affecting crops. The development of formulations based on this compound could lead to more effective agricultural solutions.

2. Plant Growth Regulators

There is emerging evidence that certain pyrazole compounds can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could be pivotal in enhancing crop yields and resilience against environmental stressors.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid (34)

- Structure : Features a tert-butyl group at the 3-position and a phenyl group at the 5-position of the pyrazolone ring.

- Synthesis : Prepared via oxidation of a dihydro-pyrazole precursor (60% yield) .

- Properties : Melting point (192–194°C), higher lipophilicity due to bulky tert-butyl and phenyl groups .

- ¹H NMR (DMSO-d₆) : δ 7.92–7.23 (m, aromatic H), 1.24 (s, t-Bu) .

Ethyl 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

- Structure : Ethyl ester derivative of the target compound.

- Synthesis : Esterification of the benzoic acid precursor (80% yield) .

- Properties : Improved solubility in organic solvents (e.g., ethyl acetate) compared to the carboxylic acid form .

Modifications on the Benzoic Acid Moiety

3-(4-((5-(4-Chlorophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-pyrazol-1-yl)benzoic Acid (34d)

4-[(E)-2-(3-Methyl-5-oxo-1-phenyl-pyrazol-4-yl)diazenyl]benzoic Acid

- Structure : Azo-linked derivative with a phenyl group.

- Properties : Extended conjugation increases UV-Vis absorbance, useful in dye chemistry .

Physicochemical Properties

*LogP calculated using fragment-based methods.

Commercial Accessibility

- Ethyl Ester Derivative : Priced at £287/g (Fluorochem) .

Biological Activity

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 119-17-5

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with benzoic acid under controlled conditions. The specific synthetic route can influence the purity and yield of the final product.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study assessing various pyrazole compounds demonstrated moderate inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Pseudomonas aeruginosa | Moderate |

These findings suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy, potentially making this compound a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays measuring the ability to scavenge free radicals showed that this compound demonstrates significant antioxidant activity. This property is crucial for preventing oxidative stress-related cellular damage and could have implications in therapeutic applications for diseases linked to oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing similar pyrazole scaffolds have been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition Activity |

|---|---|---|

| Breast Cancer | MDA-MB-231 | High |

| Liver Cancer | HepG2 | Moderate |

| Colon Cancer | HT29 | High |

The mechanisms of action include apoptosis induction and cell cycle arrest in cancer cells. The ability to target multiple pathways makes these compounds promising candidates for anticancer drug development .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study involving various pyrazole derivatives revealed that structural modifications could enhance their antimicrobial properties. The study found that introducing different substituents on the pyrazole ring significantly affected the activity against Gram-positive and Gram-negative bacteria .

- Antioxidant Evaluation : In a controlled assay, this compound was tested alongside known antioxidants. The results indicated a comparable efficacy in scavenging free radicals, suggesting potential applications in formulations aimed at oxidative stress reduction .

- Anticancer Studies : A series of experiments conducted on various cancer cell lines demonstrated that derivatives of 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol) exhibited varying degrees of cytotoxicity. Notably, compounds with certain functional groups showed enhanced selectivity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid and its derivatives?

- Methodology : The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack reactions for functionalized pyrazolone intermediates. Key steps include:

- Acid-catalyzed esterification (e.g., refluxing with H₂SO₄ in ethanol for 12 hours under argon).

- Purification via Biotage flash chromatography (0–50% EtOAc/hexanes) and confirmation by TLC (Rf = 0.42–0.44 in 4% MeOH/DCM) .

- Yields typically range from 72–80% for carboxylate derivatives .

Q. How is structural integrity validated for this compound?

- Methodology : Multimodal characterization is critical:

- NMR : Observe characteristic signals (e.g., δ 13.22 ppm for carboxylic proton, δ 5.97 ppm for pyrazolone CH) .

- HRMS : Confirm molecular ion peaks (e.g., [M + H]⁺ = 219.0764 for C₁₁H₁₁N₂O₃) .

- HPLC : Assess purity (>95% for derivatives like (Z)-3-(4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-pyrazol-1-yl)benzoic acid) .

Q. What physicochemical properties influence its solubility and bioavailability?

- Key Properties :

| Property | Value | Relevance |

|---|---|---|

| LogD (pH 7.4) | 2.85 | Predicts membrane permeability |

| Polar Surface Area | 114.59 Ų | Indicates hydrogen-bonding capacity |

| H-bond donors/acceptors | 3/7 | Impacts solubility in aqueous media |

| Data derived from computational analysis . |

Advanced Research Inquiries

Q. How can structural modifications enhance biological activity (e.g., enzyme inhibition)?

- Methodology :

- Derivatization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the benzoic acid or pyrazolone ring to improve target binding. For example:

- (Z)-3-(4-((5-(4-Chloro-3-((cyclopropylmethyl)carbamoyl)phenyl)furan-2-yl)methylene)-3-methyl-5-oxo-pyrazol-1-yl)benzoic acid showed 97% HPLC purity and enhanced inhibitory activity against Xeroderma Pigmentosum Group A (XPA) .

- SAR Studies : Correlate substituent effects (e.g., cyclopropylmethyl vs. tetrahydro-2H-pyran-4-yl) with IC₅₀ values .

Q. How to resolve discrepancies in spectral data during characterization?

- Troubleshooting :

- NMR vs. X-ray : If NMR signals conflict with crystallographic data (e.g., unexpected tautomerism in pyrazolone rings), perform variable-temperature NMR or DFT calculations to assess dynamic equilibria.

- HRMS anomalies : Cross-validate with alternative ionization methods (e.g., ESI vs. MALDI) to rule out adduct formation .

Q. What computational strategies predict target binding modes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., XPA DNA-binding domains). Key parameters:

- Grid box centered on catalytic residues (e.g., Lys²⁵⁰, Asp²⁷⁸).

- Validate poses with MD simulations (AMBER force field, 100 ns trajectories).

- Pharmacophore Mapping : Align benzoic acid moieties with conserved hydrogen-bonding motifs in target active sites .

Data Contradiction Analysis

Q. Conflicting LogP values reported in literature: How to validate experimentally?

- Resolution :

- Experimental LogP : Perform shake-flask partitioning (octanol/water) at pH 5.5 and 7.4. Compare with computational predictions (e.g., XLogP3 vs. ChemAxon).

- Chromatographic Methods : Use reverse-phase HPLC (C18 column, isocratic MeCN/H₂O) to derive capacity factors (k') correlated with LogP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.